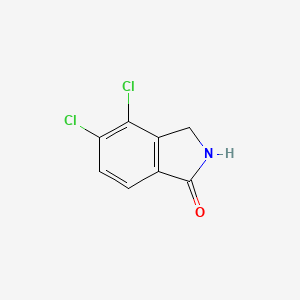
4,5-Dichloroisoindolin-1-one
Vue d'ensemble
Description
4,5-Dichloroisoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of isoindolinones, including this compound, has been a subject of research. One method involves transition metal-catalyzed C−C bond-forming reactions . Another approach involves ultrasonic-assisted synthesis of isoindolin-1-one derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of an isoindoline fused with a benzene ring . More detailed structural analysis can be found in databases like PubChem .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various catalysts and conditions . Detailed analysis of these reactions can be found in specialized literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem and ChemicalBook . These include its molecular structure, chemical names, and other related information .Applications De Recherche Scientifique
Synthèse pharmaceutique
La 4,5-Dichloroisoindolin-1-one sert d'intermédiaire clé dans la synthèse de divers composés pharmaceutiques. Sa réactivité permet la construction de molécules complexes qui peuvent agir comme agents thérapeutiques. La capacité du composé à subir diverses réactions chimiques le rend précieux dans la conception et le développement de médicaments, en particulier dans la création de nouveaux médicaments ayant des propriétés anti-inflammatoires et analgésiques potentielles .
Herbicides
La structure chimique de la this compound est utilisée dans le développement d'agents herbicides. Ses dérivés ont montré qu'ils perturbaient les processus de croissance des plantes, ce qui en fait un composant efficace dans la formulation d'herbicides destinés à contrôler les espèces invasives et les mauvaises herbes qui affectent les rendements des cultures .
Colorants et teintures
En raison de ses propriétés chromophores, la this compound est utilisée dans la synthèse de colorants et de teintures. Elle est particulièrement utile pour créer des composés qui présentent une stabilité et une vivacité dans diverses conditions, ce qui est essentiel pour les processus de teinture industrielle .
Additifs polymères
Ce composé est également important dans la production d'additifs polymères. Ses dérivés peuvent améliorer les propriétés physiques des polymères, telles que la stabilité thermique et la résistance à la dégradation, prolongeant ainsi la durée de vie et l'utilité des produits plastiques .
Synthèse organique
En chimie organique, la this compound est un bloc de construction polyvalent. Elle est impliquée dans de nombreuses voies synthétiques, permettant la construction de molécules organiques complexes. Sa réactivité est exploitée pour créer une large gamme d'entités chimiques ayant des applications potentielles dans divers domaines de la recherche et de l'industrie .
Matériaux photochromes
La structure unique du composé lui permet d'être utilisé dans le développement de matériaux photochromes. Ces matériaux changent de couleur lorsqu'ils sont exposés à la lumière, ce qui a des applications pratiques dans la création de fenêtres intelligentes, de lunettes de soleil et de dispositifs de stockage de données optiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4,5-Dichloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle , and its inhibition can disrupt cell cycle progression, potentially leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . The compound also displayed chemically reactive soft molecules, influencing their anti-cancer activity .
Result of Action
The result of this compound’s action is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt cell cycle progression, leading to the death of cancer cells . The compound has shown superior qualities to known CDK7 inhibitors .
Analyse Biochimique
Biochemical Properties
4,5-Dichloroisoindolin-1-one plays a crucial role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. Studies have shown that this compound can interact with the active amino acid residues of CDK7, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . This interaction is significant because it can potentially lead to the development of new cancer therapies, particularly for hormone-dependent breast cancer .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, this compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly CDK7. The compound forms stable hydrogen bonds with key amino acid residues in the active site of CDK7, leading to enzyme inhibition . This inhibition affects the transcriptional regulation of genes involved in cell cycle progression and apoptosis. Additionally, this compound’s chemical properties, such as high global softness and low global hardness, contribute to its reactivity and effectiveness as an inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, maintaining its inhibitory effects on CDK7 over extended periods . Long-term studies have indicated that this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits CDK7 without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . These findings underscore the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of CDK7 affects the transcriptional regulation of genes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CDK7 . Post-translational modifications and targeting signals contribute to the precise localization of this compound, enhancing its effectiveness as a therapeutic agent .
Propriétés
IUPAC Name |
4,5-dichloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQDFOAOUUPTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633256 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75570-99-9 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
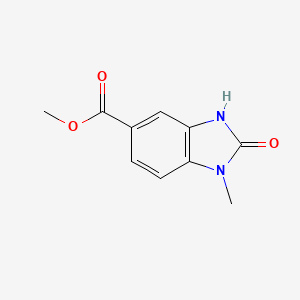


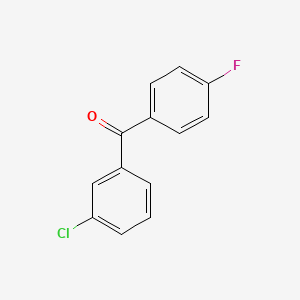
![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)
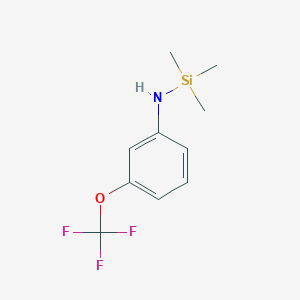
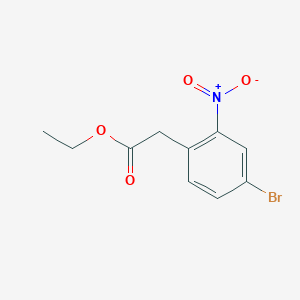



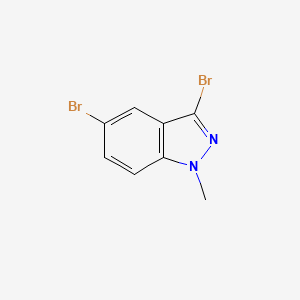
![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)
